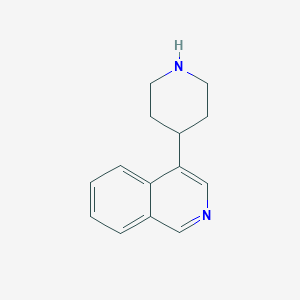

4-(Piperidin-4-yl)isoquinoline

Description

Historical Context and Evolution of Nitrogen Heterocycles in Chemical Probe Design and Development

Nitrogen-containing heterocycles are fundamental building blocks in the realm of biologically active molecules. openmedicinalchemistryjournal.com Their history in drug discovery dates back to the 19th century with the isolation of alkaloids like quinine, which possesses a quinoline (B57606) ring, a close relative of isoquinoline (B145761). ijprajournal.com The discovery of penicillin in the 20th century, with its β-lactam ring, further solidified the importance of nitrogen heterocycles in medicine. ijprajournal.com These ring systems are prevalent in nature and have been evolutionarily selected for their diverse chemical properties, which allow them to participate in a wide range of biological processes. chalmers.se

The development of synthetic methodologies to create and modify these scaffolds has been a cornerstone of medicinal chemistry. rsc.org Early work focused on the isolation and derivatization of natural products. Over time, increasingly sophisticated synthetic strategies have been developed, enabling the creation of vast libraries of novel heterocyclic compounds for high-throughput screening. researchgate.net This evolution has been driven by the recognition that nitrogen heterocycles can effectively mimic the structures of natural ligands and interact with high specificity with biological targets such as enzymes, receptors, and nucleic acids. ijprajournal.comresearchgate.net

Rationale for the Academic Investigation of 4-(Piperidin-4-yl)isoquinoline as a Privileged Chemical Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. researchgate.net The this compound structure is increasingly being recognized as such a scaffold. The isoquinoline portion provides a rigid, planar aromatic system that can engage in π-stacking and hydrogen bonding interactions, while the flexible piperidine (B6355638) ring can adopt various conformations to fit into binding pockets and can be readily functionalized to modulate properties like basicity and lipophilicity. mdpi.com

The rationale for its investigation stems from several key aspects:

Synthetic Accessibility: The synthesis of the this compound core and its derivatives can be achieved through various established synthetic routes, making it an attractive target for academic and industrial research. researchgate.netnih.gov

Structural Versatility: The piperidine nitrogen and the isoquinoline ring system offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). rsc.org

Biological Relevance: Derivatives of this scaffold have shown a wide range of biological activities, including antitumor and enzyme inhibitory effects, suggesting its potential to interact with multiple biological pathways. nih.gov

The following table summarizes some of the key features that make this compound a privileged scaffold:

| Feature | Description | Significance in Chemical Biology |

| Hybrid Structure | Combines the rigid aromatic isoquinoline with the flexible aliphatic piperidine. | Offers a unique combination of interaction capabilities, including π-stacking, hydrogen bonding, and conformational adaptability. |

| Functionalization Potential | The piperidine nitrogen and various positions on the isoquinoline ring can be readily modified. | Allows for fine-tuning of physicochemical properties and biological activity. |

| Bioisosteric Replacement | Can serve as a bioisostere for other known pharmacophores. | Provides a novel starting point for the design of compounds with improved properties. rsc.org |

Overview of Current Research Trajectories for Isoquinoline and Piperidine Derivatives in Chemical Biology

Current research on isoquinoline and piperidine derivatives is vibrant and multifaceted, with a strong focus on their application as chemical probes and in drug discovery.

Isoquinoline Derivatives: Research on isoquinoline derivatives continues to be a major focus in medicinal chemistry. rsc.org Recent studies have explored their potential as:

Anticancer Agents: Many isoquinoline-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and topoisomerases. researchgate.nettandfonline.com

Neuroprotective Agents: The isoquinoline scaffold is present in several molecules with neuroprotective properties, and research is ongoing to develop new derivatives for the treatment of neurodegenerative diseases. ontosight.ai

Antimicrobial Agents: Novel isoquinoline derivatives are being synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. nih.gov

Piperidine Derivatives: The piperidine scaffold is a cornerstone of modern drug discovery, with ongoing research exploring its utility in:

Central Nervous System (CNS) Disorders: The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for developing drugs targeting CNS disorders. researchgate.net

Enzyme Inhibition: Piperidine derivatives are widely used as scaffolds for the design of potent and selective enzyme inhibitors, including those for histone deacetylases (HDACs) and kinases. nih.gov

Antiviral and Antiparasitic Agents: The structural diversity of piperidine derivatives has led to their investigation as potential treatments for various infectious diseases. benthamdirect.com

The hybridization of these two important scaffolds in the form of this compound and its analogs represents a promising strategy to develop novel molecules with unique biological activities. The following table highlights some of the recent research findings on derivatives of this hybrid scaffold.

| Derivative Class | Biological Target/Activity | Research Focus |

| This compound Analogs | Protein Kinase B (PKB) inhibition | Investigating antitumor activity in xenograft models. |

| Spiro-isoquinolino-piperidine Derivatives | Phosphodiesterase 5 (PDE5) inhibition | Development of smooth muscle relaxants. nih.gov |

| 4-Piperazine Isoquinoline Derivatives | Tau prion formation inhibition, CDK8 activity | Exploration of treatments for neurodegenerative diseases and cancer. researchgate.net |

| 4-(Piperidin-4-yl)-triazole Derivatives | Histone Deacetylase 6 (HDAC6) inhibition | Designing selective HDAC inhibitors as potential anticancer agents. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDNZIXDBLDBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Piperidin 4 Yl Isoquinoline and Its Structural Analogues

De Novo Synthesis of the Isoquinoline (B145761) Core with C4 Substitution

The synthesis of the isoquinoline ring system from acyclic precursors is a foundational strategy in heterocyclic chemistry. Adapting these methods to install a substituent precisely at the C4 position requires careful selection of starting materials and reaction pathways, as this position is not always directly accessible through traditional cyclization logic.

Classic Isoquinoline Synthesis Adaptations for 4-Functionalization

Classic named reactions for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are powerful tools for constructing the core bicyclic structure. However, their direct application for installing a C4-substituent is often limited.

The Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-phenylethylamide, typically yields 1-substituted-3,4-dihydroisoquinolines. Subsequent oxidation then furnishes the aromatic isoquinoline. Direct functionalization at C4 using this method is not straightforward, as the key cyclization step forms the C4-C4a bond, leaving C4 unsubstituted.

Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline. While versatile for creating 1-substituted analogs, achieving C4 substitution requires specifically designed precursors that are not commonly employed.

The Pomeranz–Fritsch reaction , however, offers a more viable, albeit complex, route. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. A key modification by Bobbitt involves the hydrogenation of the intermediate imine to an aminoacetal, which allows for the preparation of 1,2,3,4-tetrahydroisoquinolines that can be substituted at the C4 position. This adaptation provides a strategic entry point for introducing a C4-substituent during the de novo synthesis, which can then be aromatized to the final isoquinoline.

A more contemporary and efficient approach often circumvents the limitations of these classic methods by utilizing isoquinolin-1(2H)-ones as versatile intermediates. These scaffolds can be more readily functionalized at the C4 position via techniques like bromination, setting the stage for subsequent cross-coupling reactions.

Modern Transition Metal-Catalyzed Cross-Coupling Strategies at Isoquinoline C4

Transition metal-catalyzed cross-coupling reactions represent the most powerful and modular strategy for synthesizing 4-(piperidin-4-yl)isoquinoline. This approach typically involves the synthesis of a 4-halo-isoquinoline (e.g., 4-bromo- or 4-chloro-isoquinoline) followed by a palladium-catalyzed reaction to form the crucial C4-C4' bond.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds. In the context of this compound synthesis, this reaction involves the coupling of a 4-halo-isoquinoline with a piperidine-based boronic acid or boronic ester derivative. A common coupling partner is the commercially available N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, which installs a protected piperidine (B6355638) moiety that can be deprotected in a subsequent step.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos often providing the best results. An inorganic base is required to activate the boronic ester for transmetalation to the palladium center.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromoisoquinoline | Isoquinoline scaffold precursor |

| Boronic Ester | N-Boc-piperidin-4-yl boronic acid pinacol (B44631) ester | Piperidine source |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the cross-coupling cycle |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic ester |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Reaction medium |

| Temperature | 80-110 °C | Provides energy for reaction |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the primary target molecule of this article is linked via a C-C bond, the Buchwald-Hartwig reaction is a crucial methodology for synthesizing structural analogues, such as 4-(piperidin-1-yl)isoquinoline, where the piperidine ring is attached via its nitrogen atom.

This reaction couples an aryl halide, in this case, 4-bromo- or 4-chloro-isoquinoline, directly with piperidine. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The success of this reaction is highly dependent on the ligand used, with specialized biaryl phosphine ligands developed by Buchwald, Hartwig, and others being essential for high yields and broad substrate scope.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromoisoquinoline | Isoquinoline scaffold precursor |

| Amine | Piperidine | Piperidine source |

| Catalyst/Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | XPhos, RuPhos, or BINAP | Stabilizes Pd and facilitates reaction |

| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Reaction medium |

| Temperature | 80-120 °C | Provides energy for reaction |

Cascade Reactions and One-Pot Syntheses of the this compound Framework

For instance, a palladium-catalyzed reaction of N-propargyl oxazolidines can provide 4-substituted isoquinolines through a reductive cyclization/ring-opening/aromatization cascade. Adapting this methodology could, in principle, allow for the construction of the isoquinoline core with a C4-substituent suitable for conversion to the piperidinyl group in a single pot. Another approach involves sequential metal-catalyzed reactions, such as a Rh(III)-catalyzed C-H activation/annulation followed by a Pd(II)-catalyzed reaction in the same vessel to build complex fused heterocyclic systems. While a specific one-pot synthesis for the exact target molecule is not widely reported, these advanced strategies highlight the potential for developing highly efficient, convergent routes.

Derivatization Strategies on the Piperidine Moiety

Once the this compound core has been synthesized, the piperidine nitrogen atom serves as a convenient handle for further derivatization. This allows for the exploration of structure-activity relationships by introducing a wide variety of functional groups. These reactions are typically high-yielding and utilize standard organic chemistry transformations.

Common derivatization strategies include:

N-Alkylation: Introduction of alkyl groups using alkyl halides or reductive amination with aldehydes/ketones and a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Formation of amides using acyl chlorides or carboxylic acids with a coupling agent (e.g., HATU, EDC).

N-Arylation: Attachment of aryl or heteroaryl groups, often via Buchwald-Hartwig or Ullmann coupling reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Table 3: Common Derivatization Reactions on the Piperidine Nitrogen

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation (Direct) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl (e.g., -CH₃) |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Alkyl (e.g., -CH₂Ph) |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Et₃N) | Acyl (e.g., -C(O)CH₃) |

| N-Arylation | Aryl Bromide, Pd catalyst, Ligand, Base | Aryl (e.g., -Ph) |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base (e.g., Pyridine) | Sulfonyl (e.g., -SO₂Tol) |

These derivatization reactions enable the synthesis of large libraries of compounds from a common intermediate, facilitating the fine-tuning of molecular properties for various applications.

N-Alkylation and N-Acylation Reactions for Modulating Electronic and Steric Properties

The secondary amine of the piperidine ring in this compound is a prime site for modification through N-alkylation and N-acylation reactions. These transformations are fundamental for modulating the molecule's physicochemical properties, such as basicity, lipophilicity, and steric bulk, which in turn can influence its biological activity and pharmacokinetic profile.

N-alkylation is commonly achieved by reacting the parent compound with an alkyl halide (e.g., benzyl (B1604629) chloride) in the presence of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF). juniperpublishers.comfabad.org.tr The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex benzylic or heterocyclic groups. The reaction conditions are typically mild, though heating may be required to drive the reaction to completion. juniperpublishers.com The regiochemistry of alkylation on similar heterocyclic systems has been shown to be dependent on the reaction conditions and the nature of the base. juniperpublishers.com For instance, in related quinazolinone systems, classical two-phase conditions (solid base in an aprotic liquid solvent) have been shown to selectively yield the N-alkylated product. juniperpublishers.com

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperidine nitrogen. This is typically accomplished using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. These reactions provide access to a diverse range of amides, sulfonamides, and carbamates, further expanding the chemical space around the core scaffold.

| Reaction Type | Reagents and Conditions | Purpose of Modification | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF) | Introduce alkyl, benzyl, or other functional groups; modify steric bulk and basicity. | juniperpublishers.comcore.ac.uk |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride, Base (e.g., Et₃N, Pyridine) | Introduce amide functionality; modulate electronic properties and hydrogen bonding capacity. | scilit.com |

| Reductive Amination | Aldehyde/Ketone (e.g., RCHO), Reducing Agent (e.g., NaBH(OAc)₃) | Introduce substituted alkyl groups via a two-step, one-pot process. | nih.gov |

Ring-Opening and Ring-Closing Metathesis for Piperidine Ring Expansion/Contraction

Ring-opening and ring-closing metathesis (RCM) are powerful strategies for modifying cyclic structures. While direct ring expansion or contraction of the piperidine in this compound via metathesis is not commonly reported, related strategies involving oxidative ring-opening followed by ring-closing amination can achieve similar structural modifications. nih.govmtak.hunih.gov

This approach involves the oxidative cleavage of a C=C bond within a precursor ring system to generate a reactive dicarbonyl intermediate. nih.govmtak.hunih.gov For example, a cyclopentene (B43876) derivative can be transformed into a piperidine scaffold via ring expansion. nih.govmtak.hunih.govresearchgate.netmtak.hu The process begins with an oxidative cleavage of the double bond, often via ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage, to yield a dialdehyde. nih.govmtak.hu This intermediate can then undergo a double reductive amination with a primary amine, which facilitates the formation of a new, larger nitrogen-containing heterocycle. nih.govmtak.hunih.gov By selecting appropriate precursors, this methodology could be adapted to synthesize analogues of this compound with expanded (e.g., azepane) or contracted (e.g., pyrrolidine) rings, or to introduce substituents onto the piperidine ring.

Stereoselective Introduction of Additional Chiral Centers on the Piperidine Ring

Introducing chirality into the piperidine ring is critical for developing selective therapeutic agents. Several modern synthetic methods allow for the stereoselective synthesis of substituted piperidines, which can be applied to the this compound framework. nih.gov

One powerful strategy is the asymmetric dearomatization of pyridines. nih.govacs.org A chemoenzymatic approach can convert readily available pyridine (B92270) precursors into stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This method often involves an amine oxidase/ene imine reductase cascade to transform N-substituted tetrahydropyridines into piperidines with high stereocontrol. nih.gov This strategy has been successfully used in the synthesis of chiral intermediates for pharmaceuticals like Niraparib. nih.govacs.org

Transition metal catalysis also offers robust solutions. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction provides access to a wide range of enantioenriched 3-substituted piperidines. acs.org Furthermore, methods for the diastereoselective synthesis of specific isomers, such as cis- or trans-substituted pipecolinates, have been developed using techniques like pyridine hydrogenation followed by base-mediated epimerization or directed α-lithiation-trapping. nih.gov These methodologies provide a toolkit for precisely controlling the stereochemistry of substituents on the piperidine ring.

| Methodology | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chemoenzymatic Dearomatization | Amine oxidase/ene imine reductase cascade on tetrahydropyridines. | Highly stereo-enriched 3- and 3,4-disubstituted piperidines. | nih.govacs.org |

| Rh-Catalyzed Asymmetric Carbometalation | Reductive Heck reaction of arylboronic acids with dihydropyridines. | Enantioenriched 3-substituted piperidines. | acs.org |

| Hydrogenation/Epimerization | Catalytic hydrogenation of substituted pyridines followed by base-mediated epimerization. | Access to specific diastereoisomers (cis/trans). | nih.gov |

| Gold-Catalyzed Cyclization | Sequential gold-catalyzed cyclization, reduction, and Ferrier rearrangement. | Highly diastereoselective formation of substituted piperidin-4-ols. | nih.gov |

Functional Group Interconversions on the Isoquinoline Scaffold

The isoquinoline portion of the molecule offers numerous possibilities for functional group interconversion, allowing for the fine-tuning of its electronic and steric properties. The aromatic nature of the isoquinoline ring makes it amenable to various substitution reactions.

C-4 selective functionalization is of particular interest. Methods for the nucleophilic (hetero)arylation of pyridines using N-aminopyridinium salts have been developed, which show exclusive C4 selectivity. frontiersin.org This strategy could be adapted for isoquinolinium salts, providing a direct route to install aryl or heteroaryl groups at the C-4 position, adjacent to the piperidine linkage. Such reactions proceed under mild, catalyst-free conditions in the presence of a base. frontiersin.org

Other positions on the isoquinoline ring can also be modified. For instance, Sonogashira coupling of a bromo-substituted isoquinoline precursor can introduce alkyne functionalities, which can then undergo further intramolecular cyclization to build more complex, fused heterocyclic systems. nih.gov Classical electrophilic aromatic substitution reactions, such as nitration or halogenation, can also be employed, although the regioselectivity will be governed by the existing substitution pattern. The synthesis of various substituted isoquinolines has been extensively reviewed, providing a broad portfolio of reactions that can be applied to the this compound core. nih.govmdpi.com

Chemoenzymatic Synthesis and Biocatalytic Modifications of the this compound Structure

The integration of biocatalysis into synthetic chemistry has opened new avenues for the efficient and selective synthesis of complex molecules. For the this compound structure, chemoenzymatic and biocatalytic methods are particularly valuable for stereoselective modifications.

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling for the modular and diastereoselective functionalization of the piperidine ring. researchgate.netnih.govchemistryviews.orgchemrxiv.org This strategy uses enzymes, such as engineered cytochrome P450s, to introduce hydroxyl groups at specific, unactivated C-H bonds on the piperidine scaffold with high selectivity. researchgate.net The resulting hydroxylated intermediates can then be used in modern cross-coupling reactions (e.g., Ni-electrocatalytic decarboxylative coupling) to form new C-C bonds, allowing for the attachment of various aryl or alkyl fragments. chemistryviews.orgchemrxiv.org This two-step sequence is analogous to the well-established electrophilic aromatic substitution/Pd-coupling logic used for flat aromatic systems but is applied here to a 3D saturated ring. nih.govbohrium.com

This chemoenzymatic logic provides scalable access to enantiopure hydroxy- and carboxy-substituted piperidines, which are versatile building blocks. chemrxiv.org These methods dramatically simplify the synthesis of complex, three-dimensional piperidine derivatives that would otherwise require lengthy and arduous synthetic routes. chemistryviews.org

Total Synthesis of Complex Natural Product Analogues Incorporating the this compound Motif

The this compound core is a privileged scaffold that can be incorporated into analogues of complex natural products. While natural products containing this exact, specific linkage are not widely reported, the total synthesis of numerous isoquinoline alkaloids provides a strategic blueprint for creating such analogues. rsc.orgacs.orgnih.govresearchgate.net

The synthesis of tetrahydroisoquinoline (THIQ) alkaloids, for example, often relies on key reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations to construct the core isoquinoline ring system. acs.org Modern total syntheses increasingly employ novel and creative strategies to access these complex structures. acs.org For instance, the synthesis of (−)-morphine has been achieved using a catalytic enantioselective Robinson annulation to rapidly build key tricyclic intermediates. acs.org

By integrating a pre-functionalized piperidine unit into these synthetic routes, it is possible to generate complex natural product analogues. For example, a piperidine-containing aldehyde or β-phenylethylamine could be used as a starting material in a Pictet-Spengler reaction to directly incorporate the piperidinyl moiety into the final alkaloid-like structure. The vast literature on the total synthesis of isoquinoline and piperidine alkaloids offers a rich source of inspiration and established methodologies for constructing novel, complex molecules based on the this compound theme. rsc.orgnih.gov

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis of 4 Piperidin 4 Yl Isoquinoline Derivatives

Impact of Isoquinoline (B145761) Ring Substituents on Molecular Recognition

The isoquinoline ring system is a key component that often engages in pivotal interactions with the target protein. Modifications to this aromatic core can profoundly influence the binding affinity and selectivity of the compound.

Substituents on the isoquinoline ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target. For instance, the introduction of a methyl group at the C3 position of an isoquinoline ring has been shown to ablate both whole-cell and enzymatic activity in certain contexts, highlighting the sensitivity of this position to steric hindrance. nih.gov Conversely, in other systems, substitutions at the C3 and C4 positions with 4-methoxyphenyl (B3050149) groups have led to significant antifungal activity. nih.gov

The electronic nature of substituents also plays a critical role. Electron-donating groups can enhance the nucleophilicity of the isoquinoline, while electron-withdrawing groups can decrease it, which in turn affects interactions with the target. amerigoscientific.com The positions C5 through C8 on the benzene (B151609) portion of the isoquinoline ring also offer opportunities for modification. For example, in a series of tetrahydroisoquinoline-based inhibitors, large substituents such as a benzyl (B1604629) group at the C5-position were well-tolerated. nih.gov

The following table summarizes the observed effects of substituents at various positions on the isoquinoline ring:

| Position | Substituent | Observed Effect on Activity |

| C1 | Varies | Can influence steric and electronic properties. |

| C3 | Methyl | Ablated whole-cell and enzyme activities in one study. nih.gov |

| C3, C4 | 4-Methoxy Phenyl | Exhibited significant antifungal activity. nih.gov |

| C5 | Benzyl | Well-tolerated in tetrahydroisoquinoline inhibitors. nih.gov |

| C5-C8 | Varies | Modifications can impact lipophilicity and binding. |

Studies have demonstrated the essential role of the isoquinoline nitrogen for compound uptake and activity. When the isoquinoline moiety was replaced by a naphthalene (B1677914) ring in a series of inhibitors, whole-cell activity was completely ablated, suggesting the nitrogen atom is critical for cellular permeability or target engagement. nih.gov The precise positioning of this nitrogen atom within the scaffold is therefore a key determinant of the ligand's ability to interact effectively with its biological target.

Conformational Preferences and Stereochemical Influence of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, introduces conformational flexibility and stereochemical complexity to the 4-(piperidin-4-yl)isoquinoline scaffold. Its orientation and the stereochemistry of its substituents can have a profound impact on binding affinity.

The piperidine ring typically adopts a chair conformation, where substituents can occupy either axial or equatorial positions. The energetic preference for either orientation is influenced by steric and electronic factors. Generally, larger substituents prefer the less sterically hindered equatorial position. However, certain electronic effects, such as the allylic strain that can arise when the piperidine nitrogen is acylated or attached to an aromatic ring, can favor the axial orientation for a substituent at the 2-position. nih.govacs.org

The following table illustrates the general energetic preferences for substituent orientations on a piperidine ring:

| Substituent Position | Orientation | General Preference | Influencing Factors |

| C4 (e.g., isoquinoline) | Equatorial | Generally favored for bulky groups to minimize steric clash. | 1,3-diaxial interactions. |

| C4 (e.g., isoquinoline) | Axial | Can be favored by specific binding pocket geometries or intramolecular interactions. | Potential for favorable interactions with the binding site. |

| C2 | Axial | Can be favored due to pseudoallylic strain when the nitrogen is conjugated. nih.govacs.org | Conjugation of the piperidine nitrogen. |

The introduction of chiral centers on the piperidine ring can lead to stereoisomers with distinct biological activities. The spatial arrangement of substituents can dictate the ability of the ligand to form specific interactions, such as hydrogen bonds or van der Waals contacts, with the target. For instance, the stereoselective placement of fluorine atoms on a piperidine ring can lead to dramatic changes in the molecule's physical and chemical properties due to phenomena like electrostatic attraction (F⋯N+) and hyperconjugation. researchgate.net

The absolute configuration of a substituent can determine whether it is positioned optimally to interact with a specific amino acid residue in the binding site. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to fully elucidate the SAR and identify the most potent and selective enantiomer or diastereomer.

Importance of the Linker Between Isoquinoline and Piperidine Moieties

In many derivatives, a linker group is introduced between the isoquinoline and piperidine rings. The nature, length, and rigidity of this linker are critical for optimizing the spatial relationship between the two key pharmacophoric elements. A linker can serve to position the isoquinoline and piperidine moieties in the most favorable orientation for simultaneous and cooperative binding to different regions of the target.

In a study of tetrahydroisoquinoline-based inhibitors, the nature of the linker at the 7-position was found to be important. Linkers such as –CO– and –COCH2– were less effective than –CH2– or –CONH–, suggesting that the specific geometry and electronic properties of the linker are crucial for positioning a terminal aromatic ring for optimal target binding. nih.gov The introduction of unsaturation in the piperidine ring, effectively altering the linker geometry, has also been shown to lead to a tenfold increase in potency in some series. dndi.org This highlights that even subtle changes in the linker can have a significant impact on biological activity.

Length and Flexibility of the Linker

The length and conformational flexibility of the linker region that connects the core this compound scaffold to other functionalities are critical determinants of biological activity. This linker, often an alkyl or alkoxy chain, plays a pivotal role in establishing the optimal distance and orientation of the molecule within the target's binding pocket.

Research on related heterocyclic scaffolds provides insights into the importance of linker length. For instance, in a series of 4-anilino-quinazoline derivatives, which share structural similarities with isoquinolines, the length of a carbon chain linker was found to be a key factor for inhibitory activity. Studies revealed that an optimal linker length, such as a four-carbon chain, can lead to the highest dual inhibitory activity for certain kinases. mdpi.com Conversely, compounds with shorter linkers, like a three-carbon bridge, were observed to be less potent due to a less favorable binding mode. mdpi.com

In the context of dopamine (B1211576) D2 receptor (D2R) ligands, a common target for isoquinoline-based compounds, linkers of four to six atoms are often considered optimal for achieving high affinity. researchgate.net The flexibility of the linker is also paramount. In studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linking group was shown to be important. Linkers such as –CH₂– or –CONH– were found to be more effective than more rigid or bulky linkers like –CO– and –COCH₂–, suggesting that a degree of flexibility is beneficial for achieving the desired biological effect. nih.gov

Table 1: Impact of Linker Length and Composition on Biological Activity in Related Heterocyclic Scaffolds

| Scaffold Type | Linker Characteristics | Observed Effect on Activity | Reference |

| 4-Anilino-quinazoline | Four-carbon alkyloxy chain | Optimal for dual EGFR/HER2 inhibitory activity | mdpi.com |

| 4-Anilino-quinazoline | Three-carbon alkyloxy chain | Less potent due to unfavorable binding mode | mdpi.com |

| Dopamine D2 Receptor Ligands | Four to six-atom chains | Optimal for high D2R affinity | researchgate.net |

| Tetrahydroisoquinoline | –CH₂– or –CONH– linkers | More effective than –CO– or –COCH₂– | nih.gov |

Presence of Hydrogen Bond Donors/Acceptors and Aromatic Systems in the Linker

The incorporation of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) within the linker region can significantly influence a ligand's binding affinity and specificity. nih.govchemrxiv.org These functional groups can form specific, directional interactions with amino acid residues in the target protein's binding site, thereby anchoring the ligand in a productive conformation. The presence of a hydrogen-bond donor generally implies that a hydrogen-bond acceptor is also present. nih.gov The strategic placement of these groups is a key design consideration. For example, the introduction of an amide (-CONH-) linker not only affects flexibility but also introduces HBD (N-H) and HBA (C=O) functionalities that can engage in crucial hydrogen bonding interactions. nih.gov

Table 2: Functional Groups in Linker and Their Potential Roles

| Functional Group/System | Potential Role in Binding and Activity | Reference |

| Hydrogen Bond Donors (e.g., N-H) | Form directional interactions with target protein residues | nih.govchemrxiv.org |

| Hydrogen Bond Acceptors (e.g., C=O) | Form directional interactions with target protein residues | nih.govchemrxiv.org |

| Aromatic Rings (e.g., Phenyl) | Participate in π-π stacking and hydrophobic interactions | nih.gov |

| Heteroaromatic Rings (e.g., Pyridine) | Modify electronic properties, potential for H-bonding | nih.gov |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For the this compound scaffold, several key features can be identified based on its constituent parts and analysis of its derivatives. The isoquinoline ring itself is considered a "privileged scaffold," a core structure that is frequently found in biologically active compounds and can interact with multiple targets. nih.govnih.gov

The essential pharmacophoric features can be broken down as follows:

The Isoquinoline Core: This bicyclic aromatic system serves as a rigid anchor and a key hydrophobic region. Its nitrogen atom can act as a hydrogen bond acceptor. The aromatic rings are crucial for establishing van der Waals and potentially π-π stacking interactions with aromatic amino acid residues in the target's binding site. The specific substitution pattern on the isoquinoline ring can fine-tune its electronic properties and steric profile.

The Piperidine Ring: This saturated cyclic amine is a critical feature. The basic nitrogen atom of the piperidine is typically protonated at physiological pH, allowing it to form a strong ionic bond or a salt bridge with an acidic residue (e.g., aspartic acid) in the binding pocket of many receptors, such as G-protein coupled receptors (GPCRs). This interaction is often a primary anchoring point for the ligand.

The C4-Linkage: The direct connection between the C4 position of the isoquinoline and the C4 position of the piperidine ring defines the spatial relationship between these two key pharmacophoric elements. This linkage dictates the relative orientation of the aromatic plane and the basic nitrogen center, which is a crucial parameter for proper receptor fit.

A general pharmacophore model for ligands targeting receptors like the dopamine D2 receptor often includes an aromatic moiety (the isoquinoline), a cyclic amine (the piperidine), and a central linker region that connects to a terminal lipophilic fragment. researchgate.net In this scaffold, the piperidine and isoquinoline are directly linked, forming the core of this model.

Strategies for Optimizing Ligand Efficacy and Selectivity through Structural Modification

Optimizing the efficacy and selectivity of ligands based on the this compound scaffold involves systematic structural modifications. These strategies are guided by established SAR principles and can be broadly categorized into several approaches. nih.gov

Modification of the Isoquinoline Ring: Substituents can be introduced at various positions on the isoquinoline core to enhance potency and modulate selectivity. For example, adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can alter the electronic distribution of the aromatic system, influencing its binding interactions. researchgate.net In benzamide-isoquinoline derivatives, the strategic addition of a methoxy (B1213986) group to the phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor. researchgate.net

Modification of the Piperidine Ring: The piperidine nitrogen can be substituted with various alkyl or arylalkyl groups. This strategy is often used to explore additional binding pockets or to introduce functionalities that can form further interactions with the target. For instance, replacing a piperazine (B1678402) moiety with morpholine (B109124) or piperidine in certain quinazoline (B50416) inhibitors led to less potent compounds, highlighting the importance of this position for activity. mdpi.com

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve pharmacokinetic or pharmacodynamic properties. For example, an amide linker could be replaced with a reverse amide, an ester, or a sulfonamide to alter metabolic stability and hydrogen bonding patterns. This approach aims to retain the essential biological activity while improving drug-like properties.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools can be used to design modifications that optimize the fit of the ligand within the binding site. This rational design approach can guide the introduction of substituents that exploit specific interactions with the target, thereby enhancing affinity and selectivity. nih.gov

By systematically applying these strategies, researchers can refine the this compound scaffold to develop highly potent and selective ligands for a variety of biological targets.

An Examination of the In Vitro Pharmacological Profile of this compound

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to an isoquinoline nucleus. The isoquinoline and piperidine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceutical agents. nih.gov The study of such compounds is crucial for understanding their potential interactions with biological systems. This article delineates the in vitro pharmacological characterization of this compound, with a specific focus on its interaction with various molecular targets.

Molecular Target Identification and in Vitro Pharmacological Characterization

Biophysical Techniques for Direct Protein-Ligand Interaction Assessment

To comprehend how this compound interacts with its biological targets at a molecular level, various biophysical techniques are employed. These methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between the small molecule and a purified protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

As of the latest literature review, specific ITC data for the direct interaction of this compound with a purified protein target has not been published. While the principles of ITC are well-established for characterizing such interactions, the scientific community awaits studies that apply this technique to this particular compound.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding

| Target Protein | Binding Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Currently, there are no publicly available SPR studies detailing the binding kinetics of this compound to a specific protein target. Such studies would be instrumental in understanding the dynamics of the compound's interaction with its putative target.

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for this compound

| Target Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (µM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions, particularly for detecting weak binding events. By observing changes in the NMR spectrum of the small molecule upon the addition of a target protein, information about binding and the ligand's binding epitope can be obtained.

To date, no ligand-observed NMR spectroscopy studies have been published that specifically investigate the interaction of this compound with a biological macromolecule.

Cellular Pathway Engagement Studies in Defined in vitro Systems

Beyond direct binding assays, it is crucial to understand how this compound affects cellular signaling pathways within a controlled cellular environment. These studies provide insights into the functional consequences of target engagement.

Second Messenger Modulation (e.g., cAMP, Ca2+)

Many cellular signaling pathways rely on the generation of second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca2+), to transmit signals from the cell surface to the interior. Investigating the effect of a compound on the levels of these second messengers can reveal its impact on key signaling cascades.

There is currently a lack of published data on the effects of this compound on the modulation of second messengers like cAMP or intracellular calcium concentrations.

Enzyme Cascade Modulation (e.g., Kinase Activity)

Enzyme cascades, particularly those involving protein kinases, are fundamental to cellular regulation. Kinases are enzymes that add phosphate (B84403) groups to other proteins, thereby activating or inhibiting their function. Many drugs are designed to modulate the activity of specific kinases. While some isoquinoline (B145761) derivatives have been investigated as kinase inhibitors, specific data on the effect of this compound on kinase activity is not yet available in the scientific literature.

Table 3: Hypothetical Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (µM) |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Computational Chemistry and Molecular Modeling for 4 Piperidin 4 Yl Isoquinoline Research

Molecular Docking and Virtual Screening for Target Prediction and Hit Identification

Molecular docking and virtual screening are powerful computational methods used to predict the binding orientation of a ligand to a protein and to screen large compound libraries for potential bioactive molecules.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. nih.govnih.gov Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a particular target. cam.ac.uknih.gov By comparing a database of molecules to a reference active compound, LBVS can identify novel chemotypes with similar properties that are likely to exhibit the same biological activity. For 4-(Piperidin-4-yl)isoquinoline, a ligand-based approach would involve using its known biologically active derivatives as templates to search for new scaffolds. fiveable.me

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional (3D) structure of the biological target. mdpi.com This method involves docking a library of compounds into the binding site of the protein to identify those with the highest predicted binding affinity. nih.gov This approach is particularly useful for identifying novel inhibitors for a specific protein target. nih.gov

A hypothetical virtual screening workflow for identifying novel kinase inhibitors based on the this compound scaffold is presented below:

| Step | Description | Methodology |

| 1. Library Preparation | A diverse library of compounds is prepared for screening. | In-house or commercial databases (e.g., ZINC, ChemBridge). |

| 2. Target Selection | A specific protein target (e.g., a kinase) is chosen. | Based on disease relevance and availability of 3D structure (PDB). |

| 3. Virtual Screening | The compound library is screened against the target. | Ligand-Based: Pharmacophore modeling or 2D/3D similarity searches. Structure-Based: High-throughput molecular docking (e.g., using AutoDock, Glide). |

| 4. Hit Selection | Top-ranking compounds are selected based on scoring functions. | Docking score, binding energy, and fit to the binding site. |

| 5. Post-Screening Analysis | Hits are further filtered and prioritized. | ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, visual inspection of binding modes. |

Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a protein target. unhas.ac.id This information is crucial for understanding the key molecular interactions that govern binding affinity and selectivity. For derivatives of this compound, docking studies can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding pocket of a target protein. nih.govmdpi.com

For example, in a hypothetical docking study of a this compound derivative into the ATP-binding site of a kinase, the isoquinoline (B145761) core might form key hydrogen bonds with the hinge region of the kinase, while the piperidine (B6355638) ring could extend into a hydrophobic pocket, with substituents on the piperidine forming additional interactions. nih.gov

A table summarizing a hypothetical interaction analysis is provided below:

| Compound | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase X | Hinge Region (H-bonds), Hydrophobic Pocket (van der Waals) | -8.5 |

| Derivative A | Kinase X | Hinge Region (H-bonds), Hydrophobic Pocket (van der Waals), Gatekeeper residue (pi-pi stacking) | -9.2 |

| Derivative B | Kinase Y | Catalytic Lysine (H-bond), DFG motif (hydrophobic) | -7.8 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Sampling

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govresearchgate.net MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational landscape of both the ligand and the protein. nih.govmdpi.com

MD simulations can reveal the dynamic nature of ligand binding, including conformational changes in the protein upon ligand binding and the stability of key interactions over the simulation time. eurekaselect.com For a complex of a this compound derivative and its target protein, an MD simulation can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex.

Water molecules often play a critical role in mediating ligand-protein interactions. MD simulations can explicitly model the behavior of water molecules in the binding site, identifying those that are displaced upon ligand binding and those that form bridging hydrogen bonds between the ligand and the protein. This information can be invaluable for optimizing the design of new derivatives to either displace or incorporate these water molecules to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based methods that are used to correlate the chemical structure of a series of compounds with their biological activity. japsonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the physicochemical properties of a set of molecules to their biological activity. nih.govresearchgate.net For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme based on descriptors such as hydrophobicity, electronic properties, and steric parameters. nih.govresearchgate.net

A hypothetical 2D-QSAR equation for a series of this compound derivatives might look like this: pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_Donors + 3.2

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration.

logP: A measure of hydrophobicity.

MW: Molecular weight.

H-bond_Donors: The number of hydrogen bond donors.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. nih.govdergipark.org.tr A pharmacophore model for this compound derivatives could be generated from a set of active compounds and used to screen for new molecules that fit the model. researchgate.net

A hypothetical pharmacophore model for a series of this compound kinase inhibitors might include:

| Pharmacophoric Feature | Location |

| Hydrogen Bond Acceptor | Nitrogen atom of the isoquinoline ring. |

| Aromatic Ring | The isoquinoline ring system. |

| Hydrophobic Group | The piperidine ring. |

| Hydrogen Bond Donor | A substituent on the piperidine ring. |

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, both 2D and 3D QSAR models can be developed to guide lead optimization. japsonline.comnih.govmdpi.com

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, which are numerical values derived from the 2D representation of a molecule. These can include physicochemical properties (e.g., logP, molar refractivity), topological indices (describing molecular branching and shape), and electronic descriptors. japsonline.com For a series of this compound analogs, a 2D-QSAR model could be developed using multiple linear regression (MLR) or machine learning algorithms to identify key structural features that influence a specific biological activity, such as enzyme inhibition. japsonline.comnih.gov The resulting equation can predict the activity of unsynthesized analogs, helping to prioritize synthetic efforts.

3D-QSAR: Going beyond 2D representations, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional structure of the molecules. mdpi.comresearchgate.net These techniques require the alignment of the entire series of this compound derivatives. The aligned molecules are then placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. mdpi.comresearchgate.net The resulting field values are correlated with biological activity using statistical methods like Partial Least Squares (PLS). pharmacophorejournal.com The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the this compound scaffold would likely increase (favorable regions) or decrease (unfavorable regions) biological activity. researchgate.net

| Descriptor Type | Examples | Relevance for this compound |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity with the target. |

| Steric | Molar Refractivity, Molecular Volume, Surface Area | Influences how the molecule fits into a binding pocket. |

| Hydrophobic | LogP, LogD | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and degree of branching. |

| 3D-Field Based | CoMFA/CoMSIA Steric and Electrostatic Fields | Provides a 3D map of structural requirements for activity. |

This table illustrates typical molecular descriptors used in QSAR studies for a series of this compound analogs.

Generation and Validation of Ligand-Based Pharmacophore Models

When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling is a powerful alternative for identifying novel active compounds. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me

Generation: For this compound, a pharmacophore model would be generated from a set of known active derivatives. nih.gov The process involves generating multiple 3D conformations for each active molecule and aligning them to identify common chemical features. fiveable.me These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (RA), and positive/negative ionizable centers. pharmacophorejournal.comnih.gov The resulting hypothesis, a 3D arrangement of these features, encapsulates the key interactions required for binding to the biological target.

Validation: A generated pharmacophore model must be rigorously validated to ensure it can distinguish between active and inactive compounds. pharmacophorejournal.com Common validation methods include:

Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore. nih.gov A good model will identify a high percentage of the actives while rejecting the inactives.

Decoy Set Screening: The model is used to screen a large database of inactive or random molecules (a decoy set). The model's ability to retrieve known active compounds seeded within this database is assessed using metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score. mdpi.com

Fischer's Randomization Test: This statistical method involves generating multiple pharmacophore models from scrambled activity data. nih.gov The original model is considered statistically significant if it is superior to the models generated from randomized data.

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity. nih.gov

| Validation Parameter | Description | Desired Outcome |

| Sensitivity | The ability to correctly identify active compounds. | High percentage |

| Specificity | The ability to correctly reject inactive compounds. researchgate.net | High percentage |

| Enrichment Factor (EF) | The ratio of active compounds found in a small fraction of the screened database compared to random selection. | EF > 1 |

| Goodness of Hit (GH) Score | A scoring function that considers the number of actives retrieved, the percentage of actives in the database, and the hit list size. mdpi.com | High score |

| Correlation Coefficient (r) | For 3D-QSAR pharmacophores, the correlation between predicted and experimental activity of a test set. nih.gov | Close to 1.0 |

This table summarizes key metrics for validating a ligand-based pharmacophore model developed for this compound derivatives.

In Silico Prediction of Theoretical Molecular Properties (e.g., ADME for design purposes)

In early-stage drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as poor pharmacokinetics is a major cause of clinical trial failure. nih.govnih.gov In silico ADME models provide rapid estimations of these properties for compounds like this compound before they are synthesized. nih.gov

Absorption and Permeability Prediction Models

Oral bioavailability is heavily influenced by a compound's ability to be absorbed from the gastrointestinal tract. Computational models are frequently used to predict intestinal permeability, often by simulating outcomes of in vitro assays like the Caco-2 cell monolayer model. nih.gov The Caco-2 model is considered a "gold standard" for in vitro prediction of intestinal drug permeability. nih.gov

Quantitative Structure-Property Relationship (QSPR) models for Caco-2 permeability are developed using large datasets of compounds with experimentally determined permeability values. nih.govnih.gov Molecular descriptors such as polar surface area (PSA), logP, hydrogen bond counts, and molecular weight are used as inputs for machine learning algorithms—like support vector machines (SVM), random forests, or neural networks—to build predictive models. nih.govupi.edu For a novel this compound derivative, these models can quickly estimate its potential for intestinal absorption, guiding structural modifications to improve this property.

| Analog of this compound | LogP | TPSA (Ų) | Predicted Caco-2 Permeability (logPapp, cm/s) | Predicted Absorption Class |

| Parent Compound | 2.8 | 48.5 | -5.1 | Moderate |

| Analog A (-F substitution on isoquinoline) | 3.0 | 48.5 | -4.9 | High |

| Analog B (-OH substitution on piperidine) | 2.5 | 68.7 | -5.5 | Low |

| Analog C (-CH3 substitution on piperidine N) | 3.2 | 48.5 | -4.8 | High |

This table presents hypothetical in silico predictions for the intestinal permeability of this compound and its analogs, demonstrating how structural changes affect absorption predictions.

Distribution and Protein Binding Prediction Models

Once absorbed, a drug's distribution throughout the body is governed by factors like its ability to cross membranes and its affinity for plasma proteins. In silico models can predict key distribution parameters:

Plasma Protein Binding (PPB): High binding to plasma proteins like albumin restricts the amount of free drug available to act on its target. QSAR models predicting PPB are typically built using descriptors like hydrophobicity (logP/logD), charge, and specific structural motifs known to interact with protein binding sites.

Blood-Brain Barrier (BBB) Penetration: For CNS-targeted drugs, crossing the BBB is essential, while for peripherally acting drugs, it is undesirable. Models predicting BBB penetration often use descriptors like PSA, molecular weight, and hydrogen bond counts, as molecules that are smaller, more lipophilic, and have fewer hydrogen bonds tend to cross the BBB more readily. nih.gov

These predictive models allow chemists to virtually assess how modifications to the this compound structure would impact its distribution profile, enabling the design of compounds with tissue-specific targeting or limited CNS exposure.

Metabolic Stability and Metabolite Prediction

A compound's metabolic stability significantly influences its half-life and duration of action. In silico tools can predict how a molecule like this compound will be metabolized by key enzyme systems, primarily the Cytochrome P450 (CYP) family. researchgate.net

Metabolic Stability Prediction: Computational models can predict a compound's intrinsic clearance or half-life in liver microsomes. mdpi.comresearchgate.net These models often use machine learning algorithms trained on large datasets of experimental stability data. nih.gov They can also predict which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are most likely to metabolize the compound. researchgate.net

Metabolite Prediction: Site of Metabolism (SoM) prediction tools identify the most likely atoms or bonds in a molecule to undergo metabolic transformation. researchgate.net These tools combine knowledge-based approaches (recognizing common metabolic reactions) with quantum chemical calculations to determine the reactivity of different parts of the molecule. For this compound, such tools could predict potential N-dealkylation of the piperidine ring or aromatic hydroxylation on the isoquinoline core. nih.govresearchgate.net This information is invaluable for designing more metabolically stable analogs and for identifying potential metabolites that may need to be synthesized and tested for activity or toxicity.

| Predicted Metabolic Pathway | Site on this compound | Primary CYP Isoform | Predicted Stability |

| Aromatic Hydroxylation | Isoquinoline Ring (C5, C8) | CYP3A4, CYP2D6 | Moderate |

| N-dealkylation | Piperidine Ring | CYP3A4 | Labile |

| Aliphatic Hydroxylation | Piperidine Ring (C2, C3) | CYP2C9, CYP3A4 | Moderate |

This table shows a hypothetical in silico prediction of the primary metabolic pathways for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which fundamentally govern its reactivity and interactions. mdpi.com For this compound, these methods can elucidate aspects of its behavior that are inaccessible to simpler models.

Calculations can determine a range of electronic descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule. It highlights electron-rich (negative potential) regions, such as the nitrogen atom in the isoquinoline ring, which are likely sites for electrophilic attack or hydrogen bonding. slideshare.net Electron-deficient (positive potential) regions are susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the molecule's polarity and predict sites for electrostatic interactions with a biological target.

This information is critical for understanding reaction mechanisms, predicting sites of metabolism, and rationalizing observed structure-activity relationships at a fundamental electronic level. imperial.ac.uk

| Quantum Chemical Descriptor | Calculated Value (Hypothetical) | Interpretation for this compound |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. |

| Most Negative ESP | -0.04 a.u. | Located on the isoquinoline nitrogen, indicating a primary site for hydrogen bond acceptance. |

This table presents hypothetical quantum chemical descriptors for this compound calculated using DFT, and their relevance to its chemical properties.

Advanced Analytical and Spectroscopic Characterization of 4 Piperidin 4 Yl Isoquinoline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

HRMS is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-(Piperidin-4-yl)isoquinoline (Molecular Formula: C₁₄H₁₆N₂), the theoretical exact mass of the neutral molecule is 212.1313 Da. HRMS analysis typically aims for mass accuracy within 5 parts per million (ppm), providing strong evidence for the proposed chemical formula. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like nitrogen-containing heterocycles. nih.gov In positive ion mode, the analyte is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound, this would correspond to an ion with the formula [C₁₄H₁₇N₂]⁺ and a theoretical m/z of 213.1386. An experimental HRMS measurement yielding a value extremely close to this, for instance, 213.1384, would confirm the elemental composition. rsc.org ESI is highly effective for isoquinoline (B145761) alkaloids and enables their detection and characterization even in complex mixtures. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI and is often used for less polar compounds that are volatile enough to be vaporized. nih.gov Ionization in APCI occurs in the gas phase through ion-molecule reactions, typically resulting in the formation of the protonated molecule [M+H]⁺. nih.gov For compounds that may not ionize efficiently by ESI, APCI provides a robust alternative, enhancing the range of analytes that can be studied. nih.gov The choice between ESI and APCI depends on the physicochemical properties of the analyte and the solvent system used. science.gov

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₄H₁₇N₂]⁺ | 213.1386 |

| [M+Na]⁺ | [C₁₄H₁₆N₂Na]⁺ | 235.1206 |

| [2M+H]⁺ | [C₂₈H₃₃N₄]⁺ | 425.2700 |

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation. The [M+H]⁺ ion of this compound, selected in the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

The fragmentation of this compound is expected to involve cleavages in both the isoquinoline and piperidine (B6355638) rings. Key fragmentation pathways for isoquinoline alkaloids often include the retro-Diels-Alder (RDA) reaction in the non-aromatic ring, while piperidine structures can undergo ring opening or alpha-cleavage adjacent to the nitrogen atom. researchgate.netmdpi.com The analysis of these fragments allows for the confirmation of the connectivity between the two heterocyclic systems.

Table 2: Plausible MS/MS Fragment Ions for [M+H]⁺ of this compound

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

| 129.0573 | Loss of piperidine moiety, resulting in a protonated isoquinoline fragment. |

| 115.0545 | Fragmentation of the isoquinoline ring, possibly via loss of HCN. |

| 85.0862 | Intact piperidinyl cation resulting from cleavage of the C-C bond linking the two rings. |

| 57.0702 | Further fragmentation of the piperidine ring. |

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can provide unambiguous evidence of its molecular structure, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's steric and electronic properties in the solid state. Although a specific crystal structure for this compound is not publicly available, studies on related isoquinoline and piperidine derivatives demonstrate the power of this technique. eurjchem.comnih.govnih.goviucr.orgrsc.orgmdpi.comresearchgate.net

Chirality is a critical consideration in pharmacology. Should a chiral center be introduced into the this compound scaffold, for instance, by substitution on the piperidine ring, X-ray crystallography becomes an indispensable tool for determining the absolute configuration of the resulting enantiomers. The synthesis of enantiomerically pure compounds often involves separation of diastereomeric intermediates or direct asymmetric synthesis, with the final absolute stereochemistry being unequivocally confirmed by crystallographic analysis. nih.gov

The determination of absolute configuration from X-ray diffraction data, typically using anomalous dispersion effects, is a routine yet crucial step. nih.govresearchgate.net For example, in the structural determination of chiral 3-(piperidin-3-yl)-1H-indole derivatives, single-crystal X-ray crystallography was used to definitively assign the absolute configuration of the separated enantiomers. nih.gov A similar approach would be applied to chiral analogues of this compound. This often involves the use of a chiral auxiliary or the formation of a salt with a known chiral counterion to facilitate the crystallographic determination. nih.govrsc.org

The conformational flexibility of the piperidine ring and the rotational freedom around the C-C bond connecting the two ring systems mean that this compound can adopt various conformations. X-ray crystallography provides a snapshot of the lowest energy conformation in the crystalline state. The piperidine ring is expected to adopt a chair conformation, as this minimizes steric strain. nih.gov The dihedral angle between the mean plane of the isoquinoline ring and the piperidine ring is a key conformational parameter that would be precisely determined. nih.gov

Studies on structurally similar compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveal significant rotation of the piperidine ring relative to the bicyclic fragment due to steric hindrance from bulky substituents. nih.gov In the crystalline state, intermolecular forces such as hydrogen bonding and π-π stacking can influence the observed conformation. scielo.br Analysis of the crystal packing can reveal these supramolecular interactions, which are crucial for understanding the solid-state properties of the compound.

The table below summarizes representative crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Example Value for a Related Isoquinoline Derivative eurjchem.com |

| Chemical Formula | C₁₅H₁₇NO₂S₂ |

| Molecular Weight | 307.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| V (ų) | 1504.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.358 |

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatographic methods are essential for the analysis of chemical compounds, providing information on purity, allowing for the separation of components in a mixture, and enabling quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be the primary choice for analysis.

The method development would involve optimizing several parameters:

Stationary Phase: A C18 (octadecyl) column is a common starting point for reversed-phase separations. ptfarm.pl

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. ptfarm.plresearchgate.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. researchgate.net

Detection: The isoquinoline ring system contains a chromophore that absorbs ultraviolet (UV) light, making a photodiode array (PDA) or a simple UV detector a suitable choice for detection. ptfarm.plnih.gov This allows for the quantification of the compound and the detection of impurities. For compounds lacking a strong chromophore, a charged aerosol detector (CAD) can be used. researchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide mass information for peak identification and structural confirmation. mdpi.comnih.govscielo.br

A typical HPLC method for a related isoquinoline alkaloid is summarized in the table below.

| Parameter | Typical Conditions for Isoquinoline Alkaloid Analysis researchgate.net |

| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine (B128534) (pH 5.0) B: Acetonitrile |

| Gradient | A time-programmed gradient, e.g., starting with 5% B, increasing to 60% B |

| Flow Rate | 1.0 mL/min |